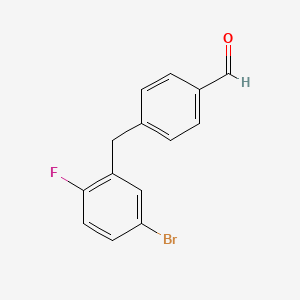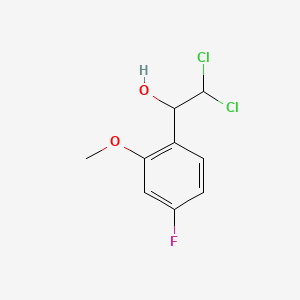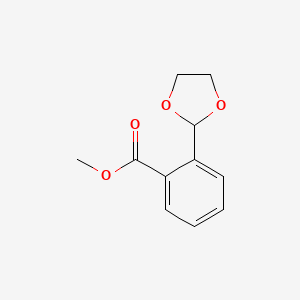
Methyl 2-(1,3-dioxolan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1,3-dioxolan-2-yl)benzoate is an organic compound with the molecular formula C11H12O4. It is a benzoate ester that contains a 1,3-dioxolane ring, which is a five-membered ring with two oxygen atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(1,3-dioxolan-2-yl)benzoate can be synthesized through the acetalization of methyl 2-formylbenzoate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the 1,3-dioxolane ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of heteropoly acid catalysts, such as TiSiW12O40/SiO2, can enhance the efficiency of the reaction and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1,3-dioxolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(1,3-dioxolan-2-yl)benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-(1,3-dioxolan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a ligand that binds to proteins or enzymes, modulating their activity. The 1,3-dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(1,3-dioxolan-2-yl)benzoate: Similar structure but with the dioxolane ring attached to a different position on the benzoate ring.
Dioxolane: A simpler compound with a 1,3-dioxolane ring but without the benzoate ester group.
Uniqueness
Methyl 2-(1,3-dioxolan-2-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both the benzoate ester and the 1,3-dioxolane ring allows for versatile applications in various fields, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
methyl 2-(1,3-dioxolan-2-yl)benzoate |
InChI |
InChI=1S/C11H12O4/c1-13-10(12)8-4-2-3-5-9(8)11-14-6-7-15-11/h2-5,11H,6-7H2,1H3 |
Clave InChI |
ZXWUHTXSRPCVPK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



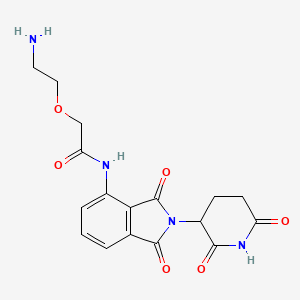

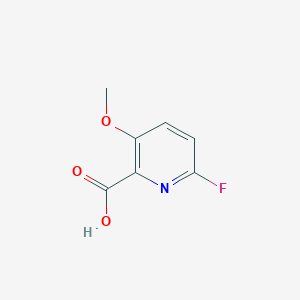
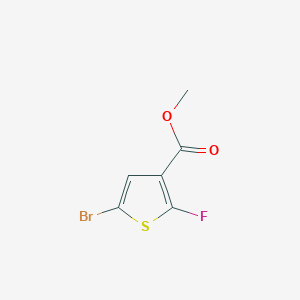
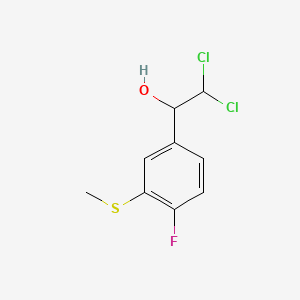
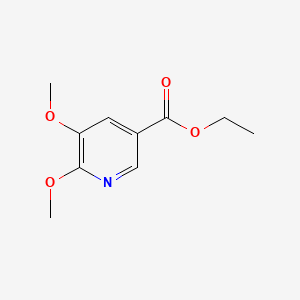

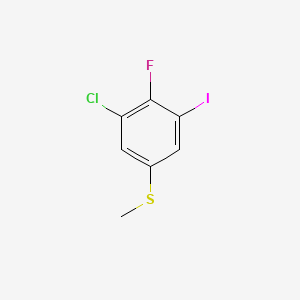
![(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14028447.png)
